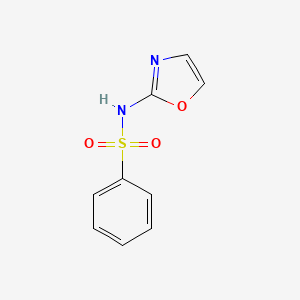

N-(1,3-oxazol-2-yl)benzenesulfonamide

Description

Structure

3D Structure

Properties

CAS No. |

875834-73-4 |

|---|---|

Molecular Formula |

C9H8N2O3S |

Molecular Weight |

224.24 g/mol |

IUPAC Name |

N-(1,3-oxazol-2-yl)benzenesulfonamide |

InChI |

InChI=1S/C9H8N2O3S/c12-15(13,8-4-2-1-3-5-8)11-9-10-6-7-14-9/h1-7H,(H,10,11) |

InChI Key |

BRYXRHVIYJOZTE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=NC=CO2 |

Origin of Product |

United States |

Synthetic Methodologies for N 1,3 Oxazol 2 Yl Benzenesulfonamide and Its Analogues

Strategies for 1,3-Oxazole Ring Formation in the N-(1,3-oxazol-2-yl)benzenesulfonamide Scaffold

Classical Cyclization Reactions

Classical methods for oxazole (B20620) synthesis have long been established and remain highly relevant. These reactions typically involve the cyclization of acyclic precursors.

Robinson-Gabriel Synthesis : This method involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone to form the oxazole ring. wikipedia.orgsynarchive.com A cyclodehydrating agent, such as sulfuric acid or polyphosphoric acid, is required to facilitate the reaction. wikipedia.orgpharmaguideline.com The necessary 2-acylamino-ketone precursors can be synthesized through reactions like the Dakin-West reaction. wikipedia.org This versatile method allows for the preparation of 2,5-di- and 2,4,5-trisubstituted oxazoles. acs.org

Van Leusen Reaction : The Van Leusen oxazole synthesis is a powerful method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. wikipedia.orgnrochemistry.com In this reaction, TosMIC reacts with an aldehyde in the presence of a base, such as potassium carbonate, to form a 5-substituted oxazole. mdpi.comorganic-chemistry.org The mechanism involves the initial deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde carbonyl, 5-endo-dig cyclization to an oxazoline (B21484) intermediate, and subsequent elimination of the tosyl group to yield the aromatic oxazole ring. wikipedia.orgorganic-chemistry.org

Other Classical Methods : Other notable classical syntheses include the reaction of α-haloketones with primary amides or formamide (B127407) (the Bredereck reaction) and the condensation of cyanohydrins with aldehydes (the Fisher oxazole synthesis). thepharmajournal.compharmaguideline.comslideshare.net

One-Pot Synthetic Approaches

To improve efficiency and reduce the number of synthetic steps, several one-pot methodologies have been developed for oxazole synthesis.

One prominent example combines the Friedel-Crafts reaction and the Robinson-Gabriel synthesis. acs.org In this approach, an oxazol-5-one template reacts with an aromatic substrate in the presence of a Lewis acid like aluminum chloride to form a 2-acylaminoketone in situ. acs.org The subsequent addition of a strong acid, such as trifluoromethanesulfonic acid, catalyzes the Robinson-Gabriel cyclodehydration to yield a 2,4,5-trisubstituted oxazole in a single pot. acs.org

The Van Leusen reaction has also been adapted for one-pot synthesis of 4,5-disubstituted oxazoles by reacting TosMIC with aldehydes and aliphatic halides, often using an ionic liquid as the solvent. mdpi.comnih.gov Furthermore, tandem reactions, such as a one-pot propargylation/cycloisomerization process catalyzed by p-toluenesulfonic acid monohydrate (PTSA), provide rapid access to substituted oxazoles from propargylic alcohols and amides. organic-chemistry.org

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers mild, selective, and efficient routes to the oxazole core. researchgate.net These methods often involve the formation of key carbon-oxygen or carbon-nitrogen bonds through catalytic cycles.

Palladium-Catalyzed Reactions : Palladium catalysts have been used in the coupling of N-propargylamides with aryl iodides, which proceeds through a coupling step followed by an in-situ cyclization to form 2,5-disubstituted oxazoles. organic-chemistry.org

Gold-Catalyzed Reactions : Gold catalysts are effective in mediating the intermolecular trapping of intermediate α-oxo gold carbenes with cyanamides to produce N-functionalized 2-amino-1,3-oxazoles. organic-chemistry.org Gold catalysis can also achieve the annulation of a terminal alkyne, a nitrile, and an oxygen atom from an oxidant in a [2+2+1] fashion to yield 2,5-disubstituted oxazoles. organic-chemistry.org

Copper-Catalyzed Reactions : Copper-catalyzed methods include the sequential amidation of vinyl halides followed by a cyclization promoted by iodine, leading to highly substituted oxazoles. organic-chemistry.org

Rhodium-Catalyzed Reactions : The reaction between a diazo compound and a nitrile in the presence of a Rh(II) catalyst is one of the most extensively studied transition metal-mediated methods for preparing oxazoles. core.ac.uk

Cobalt-Catalyzed Reactions : Cobalt(III) catalysts have been used for the [3+2] cycloaddition of N-pivaloyloxyamides and alkynes to generate 2,5-disubstituted oxazoles. asccindapur.com

A particularly relevant method for the synthesis of the this compound scaffold is the Buchwald-Hartwig cross-coupling reaction. This palladium-catalyzed reaction can couple an aryl halide with an amine and has been applied to various amino heterocycles, including 2-aminooxazoles, to systematically prepare N-aryl-2-aminooxazoles. acs.org

Formation of the Sulfonamide Linkage

The sulfonamide bond in this compound is typically formed by the reaction of a 2-aminooxazole derivative with a benzenesulfonyl chloride derivative. nist.govorganic-chemistry.org This is a standard and widely used method for creating sulfonamides.

The general procedure involves dissolving the 2-aminooxazole in a suitable solvent, often in the presence of a base like pyridine, and then adding the sulfonyl chloride. nist.govnih.gov Pyridine acts as both a solvent and an acid scavenger, neutralizing the hydrochloric acid generated during the reaction. The reaction is often carried out at a reduced temperature (e.g., 0 °C) to control its exothermicity. nist.gov This approach has been successfully used to synthesize libraries of novel 1,3-oxazole sulfonamides by reacting a key 1,3-oxazole intermediate with various sulfonyl chlorides. nist.govacs.org

Table 1: Representative Conditions for Sulfonamide Linkage Formation

| Amine Component | Sulfonyl Chloride Component | Reagents & Conditions | Product Type | Reference |

| 2-(5-phenyl-1,3-oxazol-4-yl)aniline | Various benzenesulfonyl chlorides | Pyridine, Chloroform, 0 °C | 1,3-Oxazole Sulfonamides | nist.gov |

| 4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-amine | Substituted benzenesulfonyl chlorides | Dry Pyridine, Room Temperature | Thiazole Sulfonamides | nih.gov |

| N-aminopyridinum salt | Acyl or Sulfonyl chlorides | - | N-ylides (precursors) | nih.gov |

| 2-mercaptobenzimidazole | (Converted in situ to sulfonyl chloride) | H₂O₂-PCl₅, Acetonitrile, Room Temperature | 2-Benzimidazolesulfonamides | hakon-art.com |

Introduction of Substituents on the Benzenesulfonamide (B165840) Moiety

The diversity of this compound analogues is largely achieved by introducing various substituents onto the benzenesulfonamide ring. This is typically accomplished by using appropriately substituted starting materials.

One common strategy is to employ a range of substituted benzenesulfonyl chlorides in the sulfonamide formation step. nih.govnih.gov These substituted sulfonyl chlorides can be commercially available or synthesized through established methods, such as the chlorosulfonation of a substituted benzene (B151609) ring.

Alternatively, the synthesis can start with substituted anilines which are then coupled to the oxazole moiety. nist.govacs.org For example, a library of 1,3-oxazole sulfonamides was synthesized using various halogenated and alkyl-substituted anilines to explore structure-activity relationships. nist.govacs.org This allows for the systematic variation of substituent identity and placement on the phenyl ring of the sulfonamide. Studies have explored a wide array of substituents, including halogens, alkyl groups, and nitro groups, on the benzenesulfonamide portion to modulate the properties of the final compounds. acs.orgnih.govnih.gov

Table 2: Examples of Synthesized Analogues with Substitution on the Benzenesulfonamide Moiety

| Base Scaffold | R¹ on Benzene Ring | R² on Benzene Ring | Product Class | Reference |

| (E)-5-(2-arylvinyl)-1,3,4-oxadiazol-2-yl-benzenesulfonamide | 4-Chloro | 2-Methyl | Substituted Benzenesulfonamides | nih.gov |

| (E)-5-(2-arylvinyl)-1,3,4-oxadiazol-2-yl-benzenesulfonamide | 4-Chloro | 2-Methoxy | Substituted Benzenesulfonamides | nih.gov |

| 4-(2-cyclopropyloxazol-5-yl)phenylsulfonyl-amine | 2-Chloro-5-methylphenyl (on amine) | - | N-Aryl Sulfonamides | nist.govacs.org |

| 4-(2-cyclopropyloxazol-5-yl)phenylsulfonyl-amine | 1-Naphthyl (on amine) | - | N-Aryl Sulfonamides | nist.govacs.org |

| 1,3,4-oxadiazole benzenesulfonamide hybrid | 3-Nitrophenyl (on tail) | 4-Sulfamoyl | Substituted Benzenesulfonamides | nih.gov |

Introduction of Substituents on the 1,3-Oxazole Ring

Substituents can be introduced onto the 1,3-oxazole ring either during its initial construction or through post-synthesis modification of the heterocyclic core.

Many of the ring formation strategies described in section 2.1 inherently allow for the incorporation of substituents.

The Robinson-Gabriel synthesis is suitable for creating 2,4,5-trisubstituted oxazoles by selecting appropriately substituted 2-acylamino-ketone precursors. acs.org

The Van Leusen reaction is a primary method for producing 5-substituted oxazoles from aldehydes, and one-pot variations can yield 4,5-disubstituted products. mdpi.comnih.gov

Transition metal-catalyzed methods offer regioselective pathways to various substitution patterns, such as 2,5-disubstituted oxazoles via palladium or cobalt catalysis. asccindapur.comorganic-chemistry.org

Post-synthetic modification provides another avenue for functionalization. For instance, a "halogen dance" isomerization has been described as an effective method for preparing 2,4,5-trisubstituted-1,3-oxazoles. nih.gov This reaction involves the base-catalyzed rearrangement of a halogen atom, such as bromine, around the oxazole ring, which can then be used as a handle for further reactions. nih.govresearchgate.net For example, treatment of 2-phenylthio-5-bromo-1,3-oxazole with LDA leads to the more stable 4-bromo-5-lithiooxazole intermediate, which can be trapped with electrophiles to introduce substituents at the C5 position. nih.govresearchgate.net

Advanced Synthetic Techniques and Methodological Innovations

The synthesis of N-(1,3-oxazol-2-yl)benzenesulfonamides has benefited significantly from modern synthetic methodologies. These advanced techniques offer improvements in efficiency, selectivity, and environmental friendliness compared to traditional methods.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly accelerating the synthesis of sulfonamides and heterocyclic compounds. organic-chemistry.orgscispace.com This technique utilizes microwave irradiation to heat reactions, which often leads to a dramatic reduction in reaction times, increased product yields, and enhanced purity. researchgate.netnih.gov

The application of microwave energy is particularly advantageous in the synthesis of sulfonamides. Traditional methods for forming the sulfonamide bond can be sluggish, but microwave irradiation can complete these reactions in minutes rather than hours. organic-chemistry.orgtandfonline.com For instance, a common approach involves the reaction of a sulfonyl chloride with an amine. Under microwave conditions, this reaction can be driven to completion rapidly and with high efficiency. researchgate.net One general method involves a two-step microwave process where a sulfonic acid is first activated with 2,4,6-trichloro- organic-chemistry.orgresearchgate.netacs.org-triazine (TCT) and then reacted with an amine, yielding the sulfonamide in high purity and yield. organic-chemistry.org Another efficient microwave-assisted protocol involves the copper-catalyzed reaction of sodium sulfinates with amines in an aqueous medium, which represents a greener synthetic strategy. researchgate.nettandfonline.com

In the context of N-(1,3-oxazol-2-yl)benzenesulfonamides, microwave assistance can be applied to the key bond-forming steps, such as the sulfonylation of 2-aminooxazole with benzenesulfonyl chloride or the cyclization to form the oxazole ring itself. scispace.comias.ac.in The use of microwave irradiation not only speeds up the process but can also minimize the formation of by-products that may arise from prolonged heating in conventional methods. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Sulfonamide Synthesis

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Several hours (e.g., 20 h) | Minutes (e.g., 10-30 min) | organic-chemistry.orgresearchgate.net |

| Yield | Moderate to Good | Good to Excellent | nih.govtandfonline.com |

| By-product Formation | Can be significant | Often minimized | organic-chemistry.org |

| Energy Consumption | Higher | Lower | tandfonline.com |

Chemo- and Regioselective Synthesis

Chemoselectivity (differentiating between similar functional groups) and regioselectivity (controlling the position of a chemical change) are critical for the synthesis of complex molecules like substituted N-(1,3-oxazol-2-yl)benzenesulfonamides. The development of selective methods allows for the precise construction of desired isomers, which is crucial as different isomers can have vastly different properties.

Regioselective synthesis of the oxazole core is a key challenge. Various methods have been developed to control the substitution pattern on the 1,3-oxazole ring. organic-chemistry.org For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, have been employed for the site-selective functionalization at the C-4 and C-5 positions of the oxazole ring. thieme-connect.dethieme-connect.com Similarly, methods for the direct arylation of oxazoles can be tuned to favor substitution at either the C-2 or C-5 position by selecting appropriate ligands and solvent polarity. organic-chemistry.org Other innovative approaches include bimetallic-catalyzed oxidative cyclization of propargyl esters and benzylamines to regioselectively form trisubstituted oxazoles. rsc.org

When constructing the target molecule, regioselectivity also applies to the sulfonation step. For example, in a molecule with multiple potential reaction sites, directing the bulky benzenesulfonyl group to the correct nitrogen atom (the exo- versus endo-cyclic nitrogen) is crucial. Reagent-based cyclization methods for heterocyclic systems like 1,3,4-oxadiazoles have demonstrated that the choice of cyclizing agent can dictate the final structure, a principle that extends to oxazole synthesis. nih.gov The reaction conditions, including the choice of catalyst and base, play a pivotal role in achieving the desired regiochemical outcome during the coupling of the benzenesulfonamide moiety with the oxazole ring. lookchem.comrsc.org

Structural Elucidation Techniques for Synthesized N-(1,3-oxazol-2-yl)benzenesulfonamides

The unambiguous confirmation of the chemical structure of newly synthesized this compound analogues is accomplished using a combination of modern spectroscopic techniques. nih.govchromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are indispensable tools. rsc.org

¹H NMR: Provides information about the number of different types of protons and their neighboring environments. For a typical this compound, one would expect to see characteristic signals for the protons on the benzene ring, the protons on the oxazole ring, and a distinct, often broad, signal for the sulfonamide N-H proton. nih.govrsc.org The chemical shift of the sulfonamide proton can vary but is a key indicator of successful synthesis. rsc.org

¹³C NMR: Reveals the number of different carbon environments in the molecule. Distinct signals will appear for the aromatic carbons of the benzene ring, the carbons of the oxazole ring (with the C=N carbon appearing at a characteristic downfield shift), and any substituent carbons. nih.govmdpi.com

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. chromatographyonline.com High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate molecular formula, confirming the elemental composition of the synthesized molecule. mdpi.comnih.gov

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of specific functional groups. For N-(1,3-oxazol-2-yl)benzenesulfonamides, key characteristic absorption bands include:

S=O stretching: The sulfonamide group exhibits strong, characteristic asymmetric and symmetric stretching vibrations. rsc.org

N-H stretching: A band corresponding to the sulfonamide N-H group is typically observed. nih.gov

C=N and C=C stretching: Vibrations associated with the oxazole and benzene rings are also present in the fingerprint region of the spectrum. rsc.org

X-ray Crystallography: For compounds that can be grown as single crystals, X-ray crystallography provides the ultimate structural proof. It determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, stereochemistry, and intermolecular interactions. nih.gov

Table 2: Key Spectroscopic Data for Characterization of N-arylsulfonamides

| Technique | Functional Group | Typical Chemical Shift / Wavenumber | Reference |

|---|---|---|---|

| ¹H NMR | Sulfonamide N-H | δ 8.0 - 10.5 ppm (can be broad) | nih.govrsc.org |

| ¹³C NMR | Aromatic Carbons | δ 110 - 160 ppm | nih.govmdpi.com |

| FT-IR | SO₂ Asymmetric Stretch | ~1320-1310 cm⁻¹ | rsc.org |

| FT-IR | SO₂ Symmetric Stretch | ~1155-1143 cm⁻¹ | rsc.org |

| FT-IR | S-N Stretch | ~914-895 cm⁻¹ | rsc.org |

Structure Activity Relationship Sar Studies of N 1,3 Oxazol 2 Yl Benzenesulfonamide Derivatives

Impact of Substituents on the Benzenesulfonamide (B165840) Moiety on Biological Activity

The benzenesulfonamide portion of the molecule is a critical pharmacophore in many biologically active compounds, often involved in key interactions with target proteins. Modifications to this ring can significantly alter the electronic, steric, and hydrophobic properties of the entire molecule, thereby modulating its biological effects.

Research into related sulfonamide-containing heterocyclic compounds has demonstrated that both the position and nature of substituents on the benzenesulfonamide ring are pivotal. For instance, in a series of (E)-3-(5-styryl-1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives, analysis revealed that the meta position of the sulfonamide group relative to the heterocyclic ring was optimal for anticancer activity nih.gov. This highlights the geometric importance of the sulfonamide placement for effective target engagement.

In a study of novel 1,3-oxazole sulfonamides designed as anticancer agents, the nature of the substituent on the sulfonamide nitrogen proved to be a key determinant of potency. nih.gov The introduction of halogenated aniline (B41778) derivatives led to the most active compounds. nih.gov Specifically, derivatives bearing 2-chloro-5-methylphenyl and 1-naphthyl groups on the sulfonamide nitrogen exhibited the most potent inhibitory activity against leukemia cell lines, with mean GI50 values in the nanomolar range. nih.gov This suggests that bulky, lipophilic, and electronically distinct groups in this position can enhance interactions within the target's binding pocket.

The table below summarizes the findings on how different substituents on the sulfonamide nitrogen of 1,3-oxazole sulfonamides impact their growth inhibitory (GI50) properties against leukemia cell lines.

| Substituent on Sulfonamide Nitrogen | Mean GI50 (nM) | Observation |

| 2-Chloro-5-methylphenyl | 48.8 | Highly potent; indicates favorable interaction of halogenated aryl groups. nih.gov |

| 1-Naphthyl | 44.7 | Most potent; suggests a large, hydrophobic pocket in the target binding site. nih.gov |

| Halogenated Anilines (general) | Low micromolar to nanomolar | Generally found to be the most active class of substituents. nih.gov |

These findings collectively underscore the sensitivity of the molecule's biological activity to substitutions on the benzenesulfonamide moiety. The position of the sulfonamide group and the chemical nature of its substituents are critical parameters that must be optimized to achieve high potency.

Influence of Substituents on the 1,3-Oxazole Ring on Biological Activity

General SAR principles for oxazole-containing compounds indicate that substitution at the C2 and C4/C5 positions is fundamental for various biological activities. thepharmajournal.com The electronic properties of the substituent can influence the reactivity and binding affinity of the entire molecule. thepharmajournal.com For example, the presence of a phenyl ring at the C2 position has been noted as an important feature in some classes of oxazole-based compounds. thepharmajournal.com

In a series of novel 1,3-oxazole sulfonamides developed as tubulin polymerization inhibitors, the core structure included a cyclopropyl (B3062369) ring, which was considered a fruitful modification for imparting favorable therapeutic properties. nih.gov The cyclopropyl fragment can positively affect metabolic stability, lipophilicity, and bioavailability. nih.gov While the primary SAR exploration in that study focused on the sulfonamide portion, the foundational presence of the cyclopropyl-oxazole core highlights the importance of the substitution pattern on the heterocyclic ring itself.

The acidity of the hydrogen atoms on the oxazole (B20620) ring decreases in the order C2 > C5 > C4, which influences its potential for interaction and reactivity. thepharmajournal.com This inherent chemical property means that substituents at different positions will have distinct effects on the molecule's interaction with biological targets.

| Position on Oxazole Ring | Importance in SAR | General Observation |

| C2 | High | Often substituted with aryl or other functional groups to influence activity. thepharmajournal.com |

| C4 | High | Substitution with functional groups is considered vital for modulating activity. thepharmajournal.com |

| C5 | Moderate | Substitution can influence activity, but C2 and C4 are often considered more critical. thepharmajournal.com |

Role of Linker Chemistry and Conformational Flexibility

The linker is the chemical bridge that connects the primary pharmacophoric elements of a drug molecule. In the context of N-(1,3-oxazol-2-yl)benzenesulfonamide derivatives, this can refer to the direct amide bond or to more complex chemical chains used to attach additional functional groups. The linker's length, rigidity, and chemical nature are critical as they control the spatial orientation and conformational flexibility of the molecule. unifi.it

A flexible linker can allow the key moieties—the benzenesulfonamide and the oxazole ring—to adopt an optimal conformation for binding to a biological target. unifi.it This adaptability can be crucial for engaging with specific amino acid residues within an active site. unifi.it Hydrazones are one example of a linker group noted for their flexibility and structural similarity to biologically important compounds. unifi.it The imine (N=C) group within a hydrazone linker is relatively stable chemically but provides rotational freedom that can be beneficial for biological activity. unifi.it

The choice of linker chemistry can also be used to impart specific properties, such as pH sensitivity. Linkers derived from maleic acid or those containing a hydrazone bond can be designed to be stable at physiological pH (around 7.4) but cleave at the lower pH found in endosomal or lysosomal compartments of cells. nih.govnih.gov This strategy is particularly valuable in targeted drug delivery. nih.gov For instance, acyl hydrazone linkers are notably stable at neutral pH but become more labile at an acidic pH of 5.0. nih.gov

Conversely, in some cases, a more rigid linker is desirable to lock the molecule into a specific, biologically active conformation, reducing the entropic penalty upon binding. The conformational flexibility must be carefully balanced to suit the specific biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chemijournal.com This approach is invaluable for rational drug design, allowing for the prediction of a new molecule's potency before its synthesis. nih.gov

For benzenesulfonamide derivatives, QSAR models have been successfully developed to elucidate the key structural requirements for various biological activities, including enzyme inhibition. chemijournal.comnih.gov A study on closely related benzoxazole benzenesulfonamides as fructose-1,6-bisphosphatase inhibitors developed a statistically robust 3D-QSAR model that correlated the effects of hydrophobic, electron-withdrawing, and hydrogen-bond donor groups with inhibitory activity. chemijournal.comresearchgate.net

The foundation of any QSAR model is the selection of molecular descriptors. nih.gov These are numerical values that quantify different aspects of a molecule's physicochemical properties. Descriptors can be broadly categorized as:

Electronic: These describe the electron distribution in a molecule, such as dipole moment, partial atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO). scholars.direct

Steric: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific conformational indices.

Hydrophobic: These quantify the lipophilicity of a molecule, with LogP (the logarithm of the partition coefficient) being the most common.

Topological: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

3D Descriptors: In methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the descriptors are interaction fields (steric, electrostatic, hydrophobic) calculated around the aligned molecules in 3D space. nih.gov

In QSAR studies of oxazole and sulfonamide derivatives, a wide range of descriptors have been employed, including ALogPS, E-State indices, and those generated by software like Dragon. nih.gov The selection of the most relevant descriptors is a critical step to avoid overfitting and to create a model that is both statistically sound and easily interpretable. nih.gov

Once descriptors are calculated, a statistical method is used to build the mathematical model that links them to biological activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning approaches like Artificial Neural Networks (ANN) and Random Forests (RF). scholars.directnih.gov

A QSAR model's reliability is contingent on rigorous validation. nih.govresearchgate.net Validation is performed to ensure the model is robust and has predictive power, not just a coincidental correlation. Key validation metrics include:

Coefficient of Determination (R²): This measures how well the model fits the training data, with a value closer to 1.0 indicating a better fit.

Leave-One-Out Cross-Validation Coefficient (Q²): This is a measure of internal predictivity. The model is repeatedly built leaving one compound out and then predicting the activity of that compound. A Q² value greater than 0.5 is generally considered predictive.

External Validation: The model's true predictive power is assessed using an external test set—compounds that were not used in the model-building process. The predictive R² (R²pred) is calculated for this set. researchgate.net

Y-Randomization: The biological activity data is randomly shuffled multiple times, and new QSAR models are built. The resulting models should have very low R² and Q² values, confirming that the original model is not due to a chance correlation.

A robust QSAR model for benzoxazole benzenesulfonamides achieved an R² of 0.9686 and a Q² of 0.7203, indicating a high-quality model with good internal predictivity. chemijournal.comresearchgate.net

| Statistical Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Measures the goodness-of-fit for the training set. | > 0.6 |

| Q² (Cross-Validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| R² - Q² | A large difference can indicate overfitting. | < 0.3 |

| R²pred (External Validation) | Measures the predictive ability on an external test set. | > 0.6 |

A thoroughly validated QSAR model serves as a powerful predictive tool in drug discovery. Its primary application is to forecast the biological activity of novel, yet-to-be-synthesized compounds that fall within the model's applicability domain. researchgate.net This allows chemists to prioritize the synthesis of the most promising candidates, saving significant time and resources.

Furthermore, QSAR models are instrumental in virtual screening campaigns. chemijournal.comnih.gov A model can be used to rapidly screen large databases containing thousands or millions of chemical structures to identify potential new hits that share the key structural features required for activity. chemijournal.comnih.gov For instance, the 3D-QSAR model developed for benzoxazole benzenesulfonamide derivatives was successfully used to screen a compound database, leading to the identification of five new compounds with predicted high potency. chemijournal.comresearchgate.net Similarly, studies on other sulfonamide derivatives have used QSAR models to screen the ZINC database for novel inhibitors. nih.gov

The graphical outputs of 3D-QSAR models, such as CoMFA and CoMSIA contour maps, provide visual insights into the SAR, showing regions where steric bulk, positive or negative charges, or hydrophobic groups would be favorable or unfavorable for activity. This information directly guides the rational design and optimization of lead compounds.

Chemometric Analysis in SAR Studies

Chemometric analysis, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) models, serves as a powerful computational tool to discern the complex relationships between the chemical structure of this compound derivatives and their biological activities. These methods employ statistical and mathematical techniques to build predictive models that can guide the rational design of novel compounds with enhanced potency and selectivity.

Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA), are particularly insightful. These methods correlate the biological activity of a series of compounds with their 3D molecular properties, including steric and electrostatic fields. The goal is to create a model that not only predicts the activity of new molecules but also provides a visual and quantitative understanding of which structural features are favorable or unfavorable for the desired biological effect.

A notable 3D-QSAR study was conducted on a series of benzoxazole benzenesulfonamide derivatives, which share a core structure with the N-(1,3-oxazol-2-yl)benzenesulfonamides, to model their efficacy as fructose-1,6-bisphosphatase inhibitors. chemijournal.com In this study, a common pharmacophore hypothesis, designated AAADRR.27, was generated. This pharmacophore consists of three hydrogen bond acceptor features, one hydrogen bond donor, and two aromatic rings, defining the essential spatial arrangement of functionalities required for activity. chemijournal.com

The resulting 3D-QSAR model demonstrated strong statistical validity and predictive power. The quality of the model is assessed by several statistical parameters. The coefficient of determination (R²) indicates how well the model fits the training data, while the cross-validated coefficient (q²) assesses its predictive ability through internal validation (leave-one-out method). A high q² value is indicative of a robust model. chemijournal.com

| Parameter | Value | Description |

|---|---|---|

| R² (Coefficient of Determination) | 0.9686 | Indicates a strong fit of the model to the training set data. |

| q² (Cross-validated R²) | 0.7203 | Demonstrates good internal predictive ability of the model. |

| Pearson R | 0.791 | Shows a good correlation for the test set, indicating external predictive power. |

| Standard Deviation (SD) | 0.1167 | Represents the average distance that the data points fall from the regression line. |

The analysis of the 3D-QSAR model's contour maps reveals specific structural requirements for enhanced activity. These maps highlight regions in 3D space where modifications to the molecule are predicted to increase or decrease biological potency. For instance, the model could indicate that bulky, sterically favorable groups are preferred in one region, while electronegative, hydrogen-bond accepting groups are beneficial in another. This provides direct, actionable insights for medicinal chemists to optimize lead compounds. mdpi.com

Similar chemometric approaches have been applied to other sulfonamide derivatives containing five-membered heterocyclic rings, such as isoxazoles and thiazoles. For example, 3D-QSAR models developed for coumarin isoxazol sulfonamide hybrids identified key descriptors that robustly correlate with antibacterial activity. nih.govresearchgate.net These studies often utilize field points to describe areas where electrostatic and steric fields significantly influence biological outcomes. nih.gov Another QSAR analysis on thiazole benzenesulfonamide derivatives highlighted that high electrostatic potential energy and the lipophilic nature of the molecule were favorable for beta3-adrenergic receptor agonist activity. nih.gov

These chemometric analyses provide a quantitative framework for understanding the SAR of this compound and related heterocyclic sulfonamides. By correlating specific molecular properties with biological activity, these models are invaluable for predicting the potency of untested analogues and for guiding the strategic design of future therapeutic agents. chemijournal.commdpi.com

Mechanistic Investigations of N 1,3 Oxazol 2 Yl Benzenesulfonamide Analogues

Enzyme Inhibition Profiles and Specificity

Analogues of N-(1,3-oxazol-2-yl)benzenesulfonamide have been the subject of significant research due to their potential as inhibitors of key enzyme systems, namely Carbonic Anhydrases (CAs) and Monoamine Oxidases (MAOs). These investigations have revealed distinct inhibition profiles and isoform specificities, which are crucial for understanding their therapeutic potential.

The benzenesulfonamide (B165840) moiety is a well-established pharmacophore for the inhibition of carbonic anhydrases, a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. mdpi.com The incorporation of a 1,3-oxazole ring into the benzenesulfonamide scaffold has led to the development of highly potent and selective inhibitors.

Research has demonstrated that benzenesulfonamide derivatives containing a 1,3-oxazole moiety can be potent inhibitors of human carbonic anhydrase II (hCA II). mdpi.comnih.gov This isoform is a primary target for drugs aimed at reducing intraocular pressure in the treatment of glaucoma. helsinki.fi

Specifically, aromatic sulfonamides incorporating a 1,3-oxazol-5-yl group have been identified as picomolar inhibitors of the cytosolic isoforms hCA I and hCA II. mdpi.com Further studies on hydrophilic 1,3-oxazol-5-yl benzenesulfonamide analogues revealed inhibitory activity in the sub-nanomolar to low nanomolar range against hCA II, with good selectivity over several other hCA isoforms. nih.gov For instance, a series of 5-(sulfamoyl)thien-2-yl 1,3-oxazole carboxamides were synthesized and showed remarkably potent inhibition profiles against the hCA II isoform. helsinki.finih.gov The lead compound from one study, despite its hydrophilic nature, demonstrated efficacy comparable to the clinically used drug dorzolamide in a rabbit model. helsinki.fi

Below is a table summarizing the inhibitory activity of selected benzenesulfonamide analogues against various human Carbonic Anhydrase isoforms.

| Compound Type | Target Isoform | Inhibition Constant (Kᵢ or IC₅₀) | Selectivity Profile |

| 1,3-Oxazol-5-yl benzenesulfonamides | hCA II | Sub-nanomolar to low nanomolar | Good selectivity over other hCA isoforms |

| 5-(Sulfamoyl)thien-2-yl 1,3-oxazole carboxamides | hCA II | Potent, picomolar range | Pronounced selectivity towards hCA II |

| Mono-substituted 5-amino-1,3,4-thiadiazole-2-sulfonamides | hCA II | IC₅₀ = 16.7 nM (best compound) | Significant selectivity for hCA II over hCA I and hCA IX mdpi.com |

The inhibitory action of these sulfonamide compounds is achieved by the binding of the sulfonamide group to the zinc ion located in the active site of the enzyme. nih.govresearchgate.net Molecular docking and X-ray crystallography studies have provided detailed insights into the interactions between the inhibitors and the enzyme. mdpi.comresearchgate.net

The active site of carbonic anhydrase is characterized by a distinct topology, with one half being predominantly hydrophobic and the other hydrophilic. nih.gov The positioning of the inhibitor within this site is critical for its potency. For benzenesulfonamide-thiazolidinone derivatives, docking studies revealed that the nitrogen atom of the sulfonamide group forms a coordination bond with the zinc ion, while a hydrogen bond is formed with the residue Thr199. researchgate.net

In the case of 1,3-oxazole-based inhibitors, the potency and selectivity can be rationalized by their specific interactions within the active site. helsinki.fi For example, in a study of 5-(sulfamoyl)thien-2-yl 1,3-oxazole inhibitors, the morpholineamide moiety of one compound was oriented towards the NH-groups of Trp5 and Asn67, while the piperazine ring of a more hydrophilic analogue formed a salt bridge with Glu69. nih.gov These specific ligand-protein interactions contribute favorably to the binding energy and result in potent inhibition of the target CA isoform. nih.gov The thiazolidinone fragment in some analogues has also been shown to play a significant role in binding to the active site. nih.govresearchgate.net

Analogues combining the benzenesulfonamide structure with five-membered heterocyclic rings like 1,3-oxazole and its isomers have also been identified as potent inhibitors of monoamine oxidases (MAOs). mdpi.comresearchgate.net MAOs are flavoenzymes responsible for the metabolism of various neurotransmitters, and their inhibition is a key strategy in treating neurodegenerative and neuropsychiatric disorders. cornell.edunih.gov

There are two primary isoforms of MAO in humans, MAO-A and MAO-B, which differ in their substrate and inhibitor specificities. nih.govresearchgate.net Many benzenesulfonamide-based inhibitors exhibit a high degree of selectivity for the MAO-B isoform. researchgate.netcornell.edupreprints.org This specificity is particularly relevant for the treatment of Parkinson's disease, where MAO-B inhibitors can reduce the metabolism of dopamine. mdpi.comcornell.edu

For example, a study of 4-(2-methyloxazol-4-yl)benzenesulfonamide found that it inhibited MAO-B with an IC₅₀ value of 3.47 µM, while the MAO-A isoform was inhibited with a much higher IC₅₀ of 43.3 µM, indicating clear selectivity for MAO-B. mdpi.comresearchgate.net Similarly, a series of 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides were documented as potent and specific MAO-B inhibitors, with the most active compound exhibiting an IC₅₀ value of 0.0027 µM. researchgate.netcornell.edu In contrast, derivatives of the 2,1-benzisoxazole isomer were also found to be mostly specific inhibitors of MAO-B. nih.gov

The table below presents the inhibition data for representative this compound analogues against MAO isoforms.

| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | 43.3 | 3.47 | MAO-B |

| 5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl-benzenesulfonamide | >100 | 0.0027 | MAO-B |

| 3-(p-Tolyl)-5-chloro-2,1-benzisoxazole | >21.3 | 0.11 | MAO-B |

| 3-(p-Benzonitrile)-5,7-dichloro-2,1-benzisoxazole | 17.7 | 0.017 | MAO-B |

The MAO active site consists of a substrate cavity and an entrance cavity. The interaction of an inhibitor within these cavities determines its potency and selectivity. Molecular docking studies have been employed to understand the binding orientation of these inhibitors. mdpi.comnih.gov

For 4-(2-methyloxazol-4-yl)benzenesulfonamide, the sulfonamide group was found to bind and interact with residues within the substrate cavity. mdpi.comresearchgate.net However, the oxazole (B20620) moiety does not extend deep into the entrance cavity. This restriction to the substrate cavity may explain the moderate MAO-B inhibition potency observed for this compound, as inhibitors that span both cavities often exhibit higher, submicromolar potencies due to additional stabilizing interactions. mdpi.com

In contrast, more potent inhibitors, such as certain 1,3,4-oxadiazol-2-ylbenzenesulfonamides, are considered "cavity-spanning." In these cases, the benzenesulfonamide group binds in the substrate cavity near the FAD cofactor, while another part of the molecule (e.g., a dichlorophenyl group) extends into the lipophilic entrance cavity. preprints.org Similarly, potent 2,1-benzisoxazole inhibitors were shown to extend much deeper into the entrance cavity compared to the known inhibitor zonisamide, with the 2,1-benzisoxazole ring stabilized by van der Waals interactions within this cavity. nih.gov

Tubulin Polymerization Inhibition

A series of novel 1,3-oxazole sulfonamides have been investigated for their potential to inhibit cancer cell growth by targeting tubulin polymerization. nih.gov Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton involved in cell division, structure, and intracellular transport. Disruption of microtubule dynamics can lead to cell cycle arrest, typically in the G2/M phase, and induce apoptosis, making tubulin a key target for anticancer drug development.

In vitro tubulin polymerization experiments have confirmed that this class of compounds effectively binds to tubulin, leading to the depolymerization of microtubules within cells. nih.gov The activity of these compounds is often compared to known colchicine site inhibitors, which function as antiproliferative agents. Research on various sulfonamide derivatives has shown that they can significantly inhibit tubulin assembly, with some compounds demonstrating potency superior to reference drugs like colchicine. For instance, certain sulfanilamide-1,2,3-triazole derivatives, which share the sulfonamide core, have shown potent anti-tubulin activity.

Other Enzyme Targets

The benzenesulfonamide scaffold is present in compounds that target a variety of enzymes beyond HIV-1 RT and tubulin. Analogues incorporating oxazole and thiazole rings have been investigated as inhibitors within the Ras-Raf-MEK-ERK kinase pathway (MAPK pathway). This signaling cascade is crucial for mediating cellular responses to growth signals, and its dysregulation is a hallmark of many cancers. These compounds are designed to interfere with the protein kinases in this pathway, such as Raf kinases, thereby blocking downstream signaling that governs cell proliferation and survival.

Additionally, other benzenesulfonamide derivatives have shown activity against different HIV-1 targets. For example, 2,4-difluoro-N-8-quinolinyl-benzenesulfonamide derivatives were found to inhibit the function of the HIV-1 Rev protein, which is essential for the transport of viral RNA from the nucleus to the cytoplasm. mdpi.com Another study identified tetrafluoro-[4-(aryl)-1H-1,2,3-triazol-1-yl]benzenesulfonamide derivatives that could inhibit the RNase H activity associated with HIV-1 reverse transcriptase. mdpi.com These findings illustrate the versatility of the benzenesulfonamide structure in designing inhibitors for a range of enzymatic targets. mdpi.com

Receptor Modulation and Ligand-Target Interactions

Estrogen Receptor Alpha (ERα) is a critical transcription factor in the development and progression of a majority of breast cancers. mdpi.com Its role in mediating the effects of estrogen on gene transcription related to cell proliferation makes it a primary target for endocrine therapies. mdpi.com The benzenesulfonamide scaffold has been utilized in the design of novel ERα antagonists. mdpi.com

In silico studies have focused on designing pyrazoline benzenesulfonamide derivatives as potential ERα inhibitors. mdpi.com These computational approaches, including structure-based and ligand-based drug design, aim to create molecules that can effectively bind to and block the activity of ERα. mdpi.com The goal is to develop selective estrogen receptor modulators (SERMs) that act as estrogen antagonists in breast tissue, thereby inhibiting the growth of ERα-positive cancer cells. mdpi.com This line of research suggests that modifying the this compound core structure could yield analogues with significant ERα modulatory activity, representing a promising strategy for the development of new anti-breast cancer agents. mdpi.com

Computational Chemistry and Molecular Modeling of N 1,3 Oxazol 2 Yl Benzenesulfonamides

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(1,3-oxazol-2-yl)benzenesulfonamides, this method is pivotal for predicting their interaction with biological targets, such as enzymes or receptors.

Ligand-Protein Binding Mode Prediction

The prediction of the binding mode of a ligand within the active site of a protein is a critical step in structure-based drug design. For derivatives of benzenesulfonamide (B165840), molecular docking studies have been instrumental in understanding their inhibitory mechanisms. For instance, in studies of related sulfonamide compounds, docking simulations have successfully predicted the binding orientations within the active sites of enzymes like carbonic anhydrase and dihydrofolate reductase.

These simulations typically reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that govern the ligand's affinity for the target protein. For a molecule like N-(1,3-oxazol-2-yl)benzenesulfonamide, it is anticipated that the sulfonamide group would act as a key hydrogen bond donor and acceptor, while the oxazole (B20620) and benzene (B151609) rings would engage in hydrophobic and aromatic interactions.

A hypothetical binding mode for a generic this compound derivative might involve the following interactions, extrapolated from studies on similar molecules:

| Interacting Group of Ligand | Type of Interaction | Potential Interacting Residue in a Protein Active Site |

| Sulfonamide (-SO2NH-) | Hydrogen Bonding | Amino acid residues with polar side chains (e.g., Serine, Threonine, Asparagine, Glutamine) |

| Oxazole Ring | Hydrophobic Interaction, Pi-Pi Stacking | Aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) |

| Benzene Ring | Hydrophobic Interaction, Pi-Pi Stacking | Aromatic and aliphatic amino acid residues (e.g., Phenylalanine, Leucine, Valine) |

Energetic Analysis of Binding Interactions

Beyond predicting the binding pose, molecular docking provides a quantitative estimation of the binding affinity, often expressed as a docking score or binding energy. This energetic analysis helps in ranking different derivatives and prioritizing them for further experimental validation. The binding energy is a composite of various energetic terms, including electrostatic interactions, van der Waals forces, and desolvation penalties.

In studies of related benzenesulfonamide derivatives, binding energies have been calculated to correlate with experimentally determined inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50). For example, a study on triazole benzenesulfonamide derivatives targeting human carbonic anhydrase IX reported binding affinities in the range of -8.1 kcal/mol, indicating strong binding. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a more dynamic and realistic representation of the ligand-protein complex compared to the static picture provided by molecular docking. By simulating the movements of atoms and molecules over time, MD can provide insights into the conformational flexibility and stability of the binding interactions.

Conformational Dynamics of Ligand-Target Complexes

MD simulations can reveal how the ligand and protein adapt to each other upon binding, a phenomenon known as "induced fit". These simulations can track the conformational changes in both the this compound ligand and the protein's active site. Analysis of the root-mean-square deviation (RMSD) of the atomic positions over the simulation trajectory can indicate the stability of the complex. A stable RMSD suggests that the complex has reached a state of equilibrium.

Furthermore, root-mean-square fluctuation (RMSF) analysis can identify which parts of the protein and ligand are more flexible. For a ligand like this compound, this could reveal the rotational freedom around the sulfonamide bond and how this flexibility influences its interaction with the protein.

Stability of Binding Interactions over Time

A key advantage of MD simulations is the ability to assess the stability of the interactions predicted by molecular docking over a longer timescale (typically nanoseconds to microseconds). Hydrogen bonds and other key interactions can be monitored throughout the simulation to determine their persistence. An interaction that is maintained for a significant portion of the simulation time is considered stable and important for binding. In a simulation of a triazole benzenesulfonamide complex, the radius of gyration was used to estimate the structural hardness of the protein-ligand complex over the simulation time. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For N-(1,3-oxazol-2-yl)benzenesulfonamides, DFT calculations can provide valuable information about their electronic properties, which in turn can explain their reactivity and intermolecular interactions.

DFT calculations are used to determine the optimized molecular geometry and to compute various electronic descriptors. Key properties that can be calculated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding how the molecule will interact with other molecules.

Mulliken Atomic Charges: This analysis provides the partial charge on each atom in the molecule, offering further insight into its electronic distribution and potential for electrostatic interactions.

In a study of novel sulfonamide derivatives, DFT calculations were performed using the B3LYP/6-31G(d) basis set to determine the HOMO-LUMO energy gap and Mulliken atomic charges, which helped in correlating the electronic structure with the observed antimicrobial activity. ekb.eg For 4-chloro-N-(4-(isoxazol-3-yl)phenyl) benzenesulfonamide, another related compound, the optimized molecular structure and harmonic vibrational frequencies were examined using DFT/B3LYP/6-31G(d) and Hartree-Fock HF/6-31G(d) energies. researchgate.net

A summary of electronic properties that could be calculated for a hypothetical this compound derivative using DFT is presented below:

| Electronic Property | Significance |

| HOMO Energy | Relates to the ability to donate an electron. |

| LUMO Energy | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential | Visualizes charge distribution and predicts sites for intermolecular interactions. |

| Mulliken Atomic Charges | Quantifies the charge on each atom, influencing electrostatic interactions. |

Derivatization Strategies and Analogue Design for Enhanced Bioactivity

Rational Design Approaches Based on SAR

Rational drug design for N-(1,3-oxazol-2-yl)benzenesulfonamide analogues is heavily guided by Structure-Activity Relationship (SAR) studies. These studies systematically alter different parts of the molecule to understand how these changes affect its biological activity. The oxazole (B20620) ring, the benzenesulfonamide (B165840) group, and the linkage between them offer multiple points for modification. tandfonline.com

Research on related arylsulfonylimidazolidinones has shown that the core 4-phenyl-l-benzenesulfonylimidazolidinone structure is vital for its pharmacophoric activity. nih.gov This suggests that the benzenesulfonamide portion of this compound is likely critical for its biological function. SAR studies on 5-substituted oxazolidinones as antibacterial agents revealed that modifications to the 5-position of the oxazolidinone ring significantly impact antibacterial activity. nih.gov For instance, replacing the carbonyl oxygen with a thiocarbonyl sulfur was found to enhance in vitro antibacterial activity. nih.gov

In a series of (E)-5-(2-Arylvinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamides, a compound with a similar structural motif, the position of the sulfonamide group on the benzene (B151609) ring was found to be a key determinant of anticancer activity. nih.gov Specifically, a meta-position of the sulfonamide moiety relative to the oxadiazole ring was identified as optimal. nih.gov Furthermore, the nature of the substituent on the arylvinyl group also played a significant role, with a 5-nitrothiophene moiety exhibiting the most potent anticancer activity. nih.gov These findings highlight the importance of systematic exploration of substituent effects on both the oxazole and benzenesulfonamide rings to optimize bioactivity.

A study on sulfonamide–oxazole/oxadiazole hybrids has demonstrated that a sulfonamide–oxazole hybrid exhibited potent broad-spectrum antiproliferative activity against a panel of 60 cancer cell lines. spectrabase.com This underscores the potential of combining these two moieties to achieve significant biological effects.

Interactive Data Table: SAR of Benzenesulfonamide-Oxadiazole Analogs

| Compound ID | R1 Substituent (Position 2 of benzenesulfonamide) | Ar Substituent (on vinyl group) | HCT-116 IC50 (µM) |

| 20 | 2-benzylthio | 4-CNPh | 9-12 |

| 35 | 2-benzylthio | Not specified | 4 |

| 24 | 2-benzylthio | Pyridine | 25-85 |

| 26 | 2-benzylthio | Pyridine | 25-85 |

| 28 | 2-benzylthio | Pyridine | 25-85 |

Combinatorial Chemistry Approaches to Library Generation

Combinatorial chemistry provides a powerful tool for the rapid synthesis of large, diverse libraries of this compound analogues, enabling high-throughput screening for desired biological activities. This approach typically involves a multi-step synthetic sequence where a variety of building blocks can be introduced at different stages.

For instance, a general strategy for generating a library of related benzimidazole derivatives involved a liquid-phase synthesis on a polyethylene glycol (PEG) support. mdpi.com This method allowed for the sequential addition of different primary amines and alkyl halides to build a diverse library of compounds. mdpi.com A similar approach could be adapted for the this compound scaffold.

The synthesis of 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives, which share the sulfonamide linkage to a five-membered heterocycle, has been achieved through a straightforward reaction between various 3-amino-1H-1,2,4-triazoles and a range of sulfonyl chlorides. cambridgemedchemconsulting.com This modular synthesis is well-suited for a combinatorial approach, where different substituted triazoles and sulfonyl chlorides can be reacted to generate a large library of analogues.

A synthetic route to a series of (E)-5-[(5-(2-arylvinyl)-1,3,4-oxadiazol-2-yl)]-4-chloro-2-R1-benzenesulfonamides involved a Wittig reaction between triphenylphosphonium chlorides and various arylaldehydes. nih.gov This key step allows for the introduction of diversity at the arylvinyl portion of the molecule, demonstrating how specific reactions can be leveraged in a combinatorial fashion to explore a wide chemical space.

Bioisosteric Replacements within the Scaffold

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. estranky.skresearchgate.netdrugdesign.orgu-tokyo.ac.jpacs.org For the this compound scaffold, both the oxazole ring and the benzenesulfonamide moiety are amenable to bioisosteric replacement.

The 2-aminooxazole moiety can be considered a bioisostere of the 2-aminothiazole group, where the sulfur atom is replaced by oxygen. nih.gov This substitution can offer advantages such as improved solubility and a reduced rate of metabolism due to the absence of an easily oxidizable sulfur atom. nih.gov In a series of inhibitors of bacterial serine acetyltransferase, the replacement of a 2-aminothiazole with a 2-aminooxazole resulted in a more than 40-fold improvement in affinity. nih.gov

The benzenesulfonamide group itself can be a bioisostere for other acidic functional groups. For example, in the development of ABCG2 modulators, a benzanilide moiety was successfully replaced with a biphenyl group to create more stable analogues. enamine.net While not a direct replacement for the sulfonamide, this demonstrates the principle of replacing core structures to improve drug-like properties. More directly, saturated ring systems like 2-oxabicyclo[2.2.2]octane have been explored as bioisosteres for the phenyl ring in compounds like Imatinib and Vorinostat, leading to improved physicochemical properties such as increased water solubility and enhanced metabolic stability. bohrium.com

Interactive Data Table: Bioisosteric Replacement Examples

| Original Moiety | Bioisosteric Replacement | Potential Advantages | Reference Compound Class |

| 2-Aminothiazole | 2-Aminooxazole | Improved solubility, reduced metabolism | Bacterial Serine Acetyltransferase Inhibitors |

| Benzanilide | Biphenyl | Increased metabolic stability | ABCG2 Modulators |

| Phenyl ring | 2-Oxabicyclo[2.2.2]octane | Increased solubility, enhanced metabolic stability | Imatinib, Vorinostat |

Conjugation Strategies for Specific Applications

Conjugating the this compound scaffold to other molecules can impart new functionalities, such as targeting specific tissues or cells, improving solubility, or enabling diagnostic applications.

The synthesis of 1,2,4-oxadiazole-sulfonamide conjugates has been explored to develop novel antimicrobial agents. researchgate.net In one study, these conjugates were shown to have a synergistic effect with ampicillin, enhancing its antibacterial activity. researchgate.net This strategy of combining the sulfonamide-heterocycle core with another bioactive molecule can lead to combination therapies with improved efficacy.

Another approach involves creating hybrid molecules by linking the core scaffold to other pharmacophores. For example, azole-sulfonamide hybrids have been investigated for their anticancer potential. spectrabase.com These hybrid molecules can potentially interact with multiple biological targets, leading to enhanced therapeutic effects or novel mechanisms of action.

Furthermore, the development of oxadiazole-sulfonamide based compounds has been investigated for their potential as antibacterial agents, with studies exploring their interactions with human serum albumin (HSA) to understand their pharmacokinetic properties. nih.gov While not a direct conjugation for targeting, this highlights the importance of understanding how these molecules interact with biological macromolecules, a key consideration in the design of drug conjugates.

Preclinical Research Applications of N 1,3 Oxazol 2 Yl Benzenesulfonamide Analogues

In Vitro Efficacy Studies

The versatility of the N-(1,3-oxazol-2-yl)benzenesulfonamide scaffold has been explored through a variety of in vitro assays, revealing its potential as a promising pharmacophore in drug discovery.

Cancer Cell Line Growth Inhibition Assays

Notably, the 2-chloro-5-methylphenyl and 1-naphthyl substituted analogues proved to be the most potent inhibitors of leukemia cells, with mean GI50 values of 48.8 nM and 44.7 nM, respectively. mdpi.com Another analogue, designated as compound 16, showed the best average growth inhibition across the cell lines. mdpi.com The research suggests that 1,3-oxazole sulfonamides derived from halogenated and alkyl-substituted anilines are potent and selective inhibitors of leukemia cell proliferation. mdpi.com

In a separate study, a series of (E)-5-[(5-(2-arylvinyl)-1,3,4-oxadiazol-2-yl)]-4-chloro-2-R1-benzenesulfonamides, which are structurally related to the core scaffold, were evaluated for their anticancer activity against HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) human tumor cell lines. One compound, bearing a 5-nitrothiophene moiety, exhibited potent anticancer activity against HCT-116, MCF-7, and HeLa cell lines with IC50 values of 0.5 µM, 4 µM, and 4.5 µM, respectively. cornell.edu

Table 1: Growth Inhibitory Activity of Selected this compound Analogues against Cancer Cell Lines

| Compound Analogue | Cancer Cell Line | GI50/IC50 Value |

|---|---|---|

| 2-chloro-5-methylphenyl derivative | Leukemia | 48.8 nM (mean GI50) mdpi.com |

| 1-naphthyl derivative | Leukemia | 44.7 nM (mean GI50) mdpi.com |

| Compound with 5-nitrothiophene moiety | HCT-116 (Colon) | 0.5 µM cornell.edu |

| Compound with 5-nitrothiophene moiety | MCF-7 (Breast) | 4 µM cornell.edu |

| Compound with 5-nitrothiophene moiety | HeLa (Cervical) | 4.5 µM cornell.edu |

Enzyme Activity Assays (e.g., CA, MAO, RT)

Analogues of this compound have been investigated as inhibitors of various enzymes, including carbonic anhydrases (CA), monoamine oxidases (MAO), and HIV-1 reverse transcriptase (RT).

Carbonic Anhydrase (CA) Inhibition: Hydrophilic derivatives of 5-(sulfamoyl)thien-2-yl 1,3-oxazole benzenesulfonamides were designed and found to inhibit the glaucoma-related human carbonic anhydrase II (hCA II) isoform in the sub-nanomolar to low nanomolar range, showing good selectivity over other hCA isoforms. nih.gov

Monoamine Oxidase (MAO) Inhibition: The compound 4-(2-Methyloxazol-4-yl)benzenesulfonamide was synthesized and evaluated as a potential inhibitor of human monoamine oxidase A (MAO-A) and B (MAO-B). It was found to inhibit these enzymes with IC50 values of 43.3 µM for MAO-A and 3.47 µM for MAO-B, indicating a degree of selectivity for MAO-B. mdpi.com

HIV-1 Reverse Transcriptase (RT) Interaction Inhibition: A series of oxazole-benzenesulfonamide derivatives were identified as inhibitors of the interaction between HIV-1 reverse transcriptase (RT) and the cellular protein eukaryotic translation elongation factor 1A (eEF1A). While these compounds did not inhibit the enzymatic activity of recombinant HIV-1 RT in a homopolymer assay, they effectively inhibited the crucial protein-protein interaction. biointerfaceresearch.comresearchgate.net

Table 2: Enzyme Inhibitory Activity of Selected this compound Analogues

| Compound Analogue | Target Enzyme | IC50 Value |

|---|---|---|

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-A | 43.3 µM mdpi.com |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3.47 µM mdpi.com |

Cell-Based Functional Assays (e.g., tubulin polymerization, HIV replication)

The functional consequences of the molecular interactions of this compound analogues have been assessed in cell-based assays.

Tubulin Polymerization Inhibition: The novel series of 1,3-oxazole sulfonamides that exhibited potent anticancer activity were found to effectively bind to tubulin and induce the depolymerization of microtubules within cells, as demonstrated in in vitro tubulin polymerization experiments. mdpi.com This mechanism of action contributes to their cancer cell growth inhibitory properties. mdpi.com

HIV Replication Inhibition: The oxazole-benzenesulfonamide derivatives that inhibit the RT-eEF1A interaction were shown to inhibit reverse transcription and infection of both wild-type and non-nucleoside reverse transcriptase inhibitor (NNRTI)-resistant HIV-1 in a dose-dependent manner in HEK293T cells. biointerfaceresearch.comresearchgate.net Furthermore, in human primary activated CD4+ T cells, one of the lead compounds, C7, inhibited HIV-1 infectivity and replication for up to 6 days post-infection. biointerfaceresearch.comresearchgate.net

Antimicrobial and Anti-biofilm Assays

The antimicrobial and anti-biofilm potential of 1,3-oxazole-based compounds has been investigated. A study of 49 derivatives incorporating a 4-(4-X-phenylsulfonyl)phenyl fragment (where X = H, Cl, or Br) revealed promising activity for some compounds. nih.gov

One derivative, 4-benzyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5(4H)-one, demonstrated an inhibitory effect on the Gram-positive bacterium Staphylococcus aureus. nih.gov Another set of analogues, 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-5-(2,4-dimethylphenyl)-4-methyl-1,3-oxazole and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-5-mesityl-4-methyl-1,3-oxazole, showed antifungal activity against Candida albicans with a minimum inhibitory concentration (MIC) of 14 µg/mL. nih.gov

The latter compound also inhibited biofilm formation by Bacillus subtilis and Pseudomonas aeruginosa, and both compounds had an anti-biofilm effect against C. albicans with a minimum biofilm inhibitory concentration (MBIC) of 112.5 µg/mL. nih.gov

Table 3: Antimicrobial and Anti-biofilm Activity of Selected 1,3-Oxazole Analogues

| Compound Analogue | Microbial Strain | MIC | MBIC |

|---|---|---|---|

| 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-5-(2,4-dimethylphenyl)-4-methyl-1,3-oxazole | Candida albicans | 14 µg/mL nih.gov | 112.5 µg/mL nih.gov |

| 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-5-mesityl-4-methyl-1,3-oxazole | Candida albicans | 14 µg/mL nih.gov | 112.5 µg/mL nih.gov |

| 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-5-mesityl-4-methyl-1,3-oxazole | Bacillus subtilis | - | 225 µg/mL nih.gov |

| 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-5-mesityl-4-methyl-1,3-oxazole | Pseudomonas aeruginosa | - | 14 µg/mL nih.gov |

Anti-inflammatory Assays

Novel benzenesulfonamide (B165840) derivatives of 5′-aminospirotriazolotriazine were evaluated for their anti-inflammatory activity. Three compounds, at a dose of 200 mg/kg, demonstrated significant inhibition of heat-induced hemolysis of red blood cell membranes, with inhibition percentages of 94.6%, 93.9%, and 95.2%, which were comparable to the standard drug indomethacin (94.5%). researchgate.net In a rat model of carrageenan-induced paw edema, these compounds showed stronger anti-inflammatory activity than indomethacin, with maximum inhibition percentages of 96.31%, 72.08%, and 99.69% at the fourth hour. researchgate.net These compounds were also found to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1α, IL-1β, and IL-6. researchgate.net

Antimalarial Assays

The antimalarial potential of benzenesulfonamide derivatives has been explored. In one study, a series of new benzenesulfonamides incorporating 1,3,4-oxadiazole and amino acid moieties were synthesized and screened for their antimalarial activity. One of these compounds was found to be effective in inhibiting the degradation of hemoglobin in electrophoretic analysis. nih.gov Another study investigated N-(2-aminooxazol-4-yl)benzenesulfonamide and related heterocyclic sulfonamides for their in vitro antiplasmodial activity. mdpi.com While specific activity values for this compound analogues were not detailed in the provided abstracts, the broader class of sulfonamides with heterocyclic moieties shows promise as a source of new antimalarial agents. mdpi.comnih.gov

Future Research Directions and Translational Potential

Exploration of Novel Biological Targets

While sulfonamide and oxazole (B20620) derivatives have been extensively studied against a range of conventional targets, the therapeutic potential of the N-(1,3-oxazol-2-yl)benzenesulfonamide scaffold is far from exhausted. Future research should prioritize screening this class of compounds against novel biological targets implicated in diseases with high unmet medical needs.

The broad bioactivity of sulfonamides, which target enzymes like carbonic anhydrase and dihydropteroate synthetase nih.govnih.gov, and oxazoles, which can inhibit targets such as protein kinases, DNA topoisomerases, and STAT3 benthamscience.comnih.gov, suggests that their combined scaffold could interact with a diverse array of proteins. Systematic screening of compound libraries based on this compound against panels of enzymes, receptors, and ion channels could uncover unexpected activities.

Particular areas of interest for target exploration include neurodegenerative diseases, metabolic syndromes beyond diabetes, and fibrotic diseases. For example, epigenetic targets, such as histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1), which are known to be inhibited by some oxazole-containing compounds, represent a promising avenue for anticancer and anti-inflammatory drug discovery. benthamscience.comnih.gov Furthermore, exploring targets involved in modulating the tumor microenvironment or host-pathogen interactions could lead to breakthroughs in oncology and infectious diseases, respectively.

| Potential Novel Target Class | Specific Examples | Associated Disease Area | Rationale for Exploration |

|---|---|---|---|

| Epigenetic Modulators | HDACs, HATs, Lysine/Arginine Methyltransferases | Cancer, Inflammatory Disorders, Neurological Disorders | Some oxazole derivatives have shown inhibitory activity against epigenetic targets like HDAC and LSD1. benthamscience.comnih.gov |

| Protein-Protein Interaction (PPI) Stabilizers/Inhibitors | p53-MDM2, Bcl-2 family proteins, Keap1-Nrf2 | Cancer, Autoimmune Diseases | The scaffold's structural complexity may allow it to bind to the large, flat surfaces typical of PPI interfaces. |

| DNA Damage Response (DDR) Proteins | OGG1, APE1, PARP family | Cancer, Aging | Structurally related benzimidazolone derivatives have been optimized as potent inhibitors of OGG1. lu.se |

| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Alzheimer's Disease, Neurodegenerative Disorders | Naphtho-oxazole derivatives have shown significant potential as BChE inhibitors. mdpi.com |

Development of Multi-Targeting Agents

Complex multifactorial diseases such as cancer, diabetes, and neurodegenerative disorders often involve the dysregulation of multiple biological pathways. nih.gov A therapeutic strategy based on polypharmacology, which utilizes single chemical entities designed to modulate multiple targets simultaneously, is gaining traction. The sulfonamide scaffold is recognized as an excellent candidate for the development of multi-target agents. researchgate.net

The this compound framework can serve as a foundation for creating multi-target drugs through molecular hybridization. This approach involves covalently linking the core scaffold with other pharmacophores known to interact with distinct biological targets. For instance, in the context of diabetes, novel sulfonamide derivatives have been designed as dual inhibitors of α-glucosidase and α-amylase, two key enzymes in carbohydrate metabolism. nih.govrsc.org Similarly, for cancer therapy, this scaffold could be conjugated with moieties that inhibit protein kinases, histone deacetylases, or angiogenesis pathways, potentially leading to synergistic antitumor effects and overcoming drug resistance. The development of such agents requires a deep understanding of the structural requirements for binding to each target, often aided by computational modeling.

| Therapeutic Area | Target Combination | Design Strategy | Potential Advantage |

|---|---|---|---|

| Oncology | Kinase + HDAC | Hybridization of the this compound scaffold with a known kinase inhibitor pharmacophore. | Synergistic anti-proliferative and pro-apoptotic effects. |

| Diabetes | α-Glucosidase + α-Amylase | Design of derivatives that fit the active sites of both enzymes, as demonstrated for other sulfonamides. nih.govrsc.org | Improved glycemic control by targeting multiple points in carbohydrate digestion. |

| Inflammatory Disease | COX-2 + 5-LOX | Incorporation of features known to inhibit both cyclooxygenase and lipoxygenase pathways. | Broader anti-inflammatory activity with a potentially improved gastrointestinal safety profile. |

| Bacterial Infections | DHPS + DNA Gyrase | Fusion of the sulfonamide core (DHPS inhibitor) with a quinolone-like moiety (gyrase inhibitor). | Dual mechanism of action to combat bacterial resistance. |

Optimization of Selectivity and Potency

To translate a promising hit compound into a clinical candidate, rigorous optimization of its potency and selectivity is essential. For the this compound class, this involves systematic medicinal chemistry efforts guided by structure-activity relationship (SAR) studies. Modifications can be strategically introduced at three key positions: the benzenesulfonyl ring, the sulfonamide linker, and the oxazole moiety.

Computational tools, including molecular docking and molecular dynamics simulations, are invaluable for predicting how structural changes will affect binding affinity and selectivity. rsc.org These in silico methods can help rationalize SAR data and guide the design of new analogs with improved properties. For example, research on a series of 1,3-oxazole sulfonamides identified as tubulin polymerization inhibitors revealed that specific substitutions, such as a 2-chloro-5-methylphenyl group on the sulfonamide nitrogen, resulted in compounds with potent activity against leukemia cell lines, with mean GI50 values in the nanomolar range. nih.gov Similarly, an optimization campaign for N-piperidinyl-benzimidazolones led to the discovery of a potent and selective inhibitor of 8-Oxo-Guanine DNA Glycosylase 1 (OGG1). lu.se Such studies provide a blueprint for the rational design and optimization of this compound derivatives.

| Structural Modification Site | Types of Modifications | Potential Impact on Bioactivity | Guiding Tools |

|---|---|---|---|

| Benzenesulfonyl Ring | Introduction of electron-donating or -withdrawing groups (e.g., -Cl, -CH3, -OCH3) at ortho, meta, or para positions. | Modulate electronic properties, improve binding interactions (e.g., hydrogen bonding, hydrophobic contacts), and alter pharmacokinetic properties. | QSAR, Molecular Docking. |

| Sulfonamide Linker | N-alkylation, N-arylation, or replacement of the NH proton with other functional groups. | Alter conformation, introduce new interaction points, and fine-tune selectivity for the target protein over related proteins. | Conformational Analysis, X-ray Crystallography. |

| Oxazole Ring | Substitution at positions 4 and 5 of the oxazole ring. | Explore additional binding pockets within the target active site, enhance potency, and modulate metabolic stability. | SAR studies, Bioisosteric Replacement. |

Application of Artificial Intelligence and Machine Learning in Drug Discovery for this Class

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery and development pipeline, offering the potential to significantly reduce timelines and costs. mdpi.combiomedres.us These advanced computational technologies can be applied to the this compound class at multiple stages.

AI/ML algorithms can analyze vast biological datasets (genomics, proteomics, transcriptomics) to identify and validate novel drug targets for this chemical scaffold. biomedres.usnih.gov Once a target is selected, ML models can be used to build robust Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of virtual compounds, prioritizing the synthesis of the most promising candidates. mdpi.com